![molecular formula C14H11FN4O B3038748 6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-35-2](/img/structure/B3038748.png)
6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Descripción general
Descripción
The compound “6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been studied for their potential as CDK2 inhibitors, a target for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were synthesized via one-pot, four-component condensation reactions of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free conditions . Another synthesis involved a multicomponent reaction involving phenylhydrazine, an aldehyde, ethyl acetoacetate, and malononitrile .Aplicaciones Científicas De Investigación
Corrosion Inhibition
6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been studied for their corrosion inhibition performance. For instance, similar pyranopyrazole derivatives were investigated as inhibitors for mild steel corrosion in HCl solutions, showing high inhibition efficiency, suggesting potential applications in industrial corrosion protection (Yadav et al., 2016).
Antimicrobial and Antitumor Agents
These compounds have shown promise in the field of medicine, particularly as antitumor and antimicrobial agents. Research has demonstrated that certain derivatives of this compound exhibit significant activity against human cancer cell lines and a variety of bacterial strains, making them potential candidates for pharmaceutical development (Hafez & El-Gazzar, 2015).
Heterocyclic Synthesis
These compounds are also valuable in heterocyclic chemistry for the synthesis of bioactive heterocycles. They have been used as building blocks for creating a variety of derivatives, including pyrimidinone and oxazinone, which exhibit antimicrobial properties (El-ziaty et al., 2018).
Photophysical Studies
The photophysical properties of certain derivatives have been explored, including the determination of ground-state and excited-state dipole moments, which can have implications in the fields of photochemistry and molecular electronics (Kumari et al., 2016).
Nanoformulation in Cancer Therapy
These derivatives have been encapsulated in nanoparticles for enhanced delivery in cancer therapy. For example, a nanoformulation of a pyrano[2,3-c]pyrazole derivative showed anti-cancer activity by blocking the cell cycle through a P53-independent pathway, suggesting its potential in targeted cancer treatments (Sun et al., 2019).
Green Chemistry Approaches
Research has also focused on synthesizing these compounds using environmentally friendly methods. For instance, a green synthesis approach was employed to create derivatives of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, highlighting the move towards more sustainable chemical synthesis processes (Ilovaisky et al., 2014).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor, given the interest in this class of compounds for cancer treatment . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The synthesis of this compound involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one in water . The active methylene of the compound reacts with the electrophilic C–C double bond to give an intermediate, which undergoes cyclization by the intramolecular nucleophilic attack of the OH group on the cyano (CN) moiety to afford another intermediate. The expected products are obtained through isomerization .
Biochemical Pathways
Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds with an indole nucleus have shown significant biological activities, suggesting that this compound may also have potential therapeutic applications .
Action Environment
The synthesis of this compound is described as an efficient, economical, safe, and eco-friendly method , suggesting that it may be stable under various environmental conditions.
Propiedades
IUPAC Name |
6-amino-4-(2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-7-11-12(8-4-2-3-5-10(8)15)9(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYNMKHKCLKODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



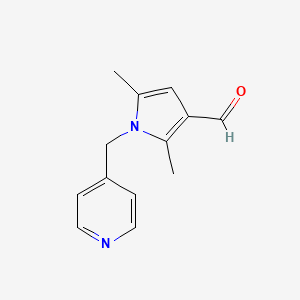

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)


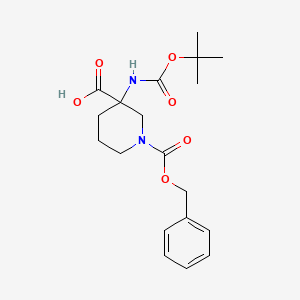
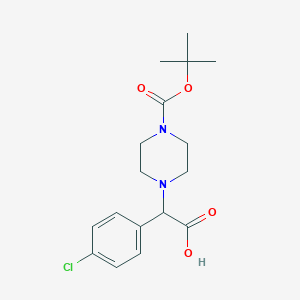
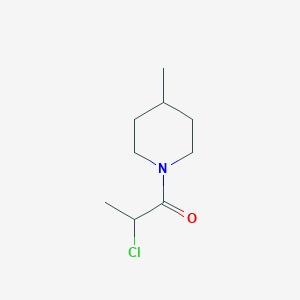
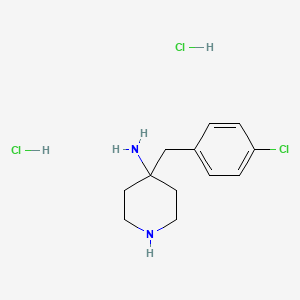

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)
![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

